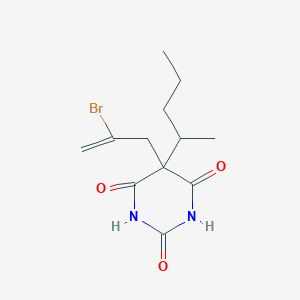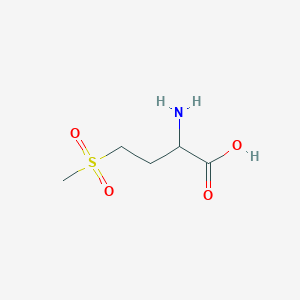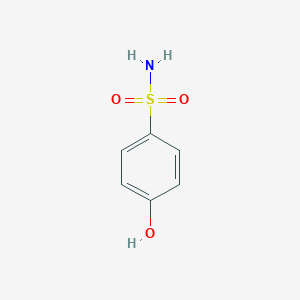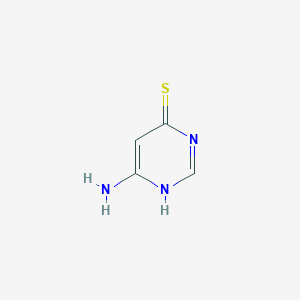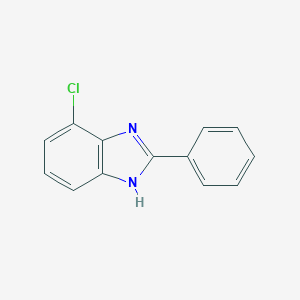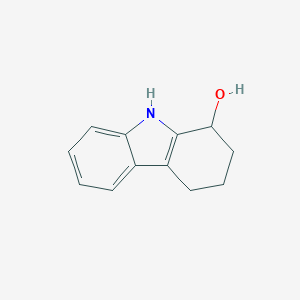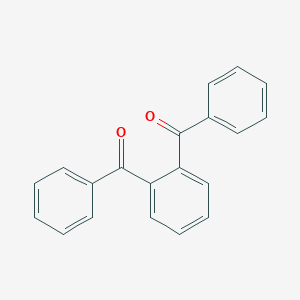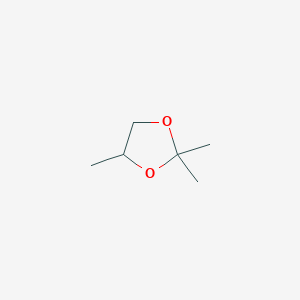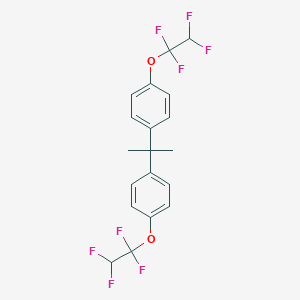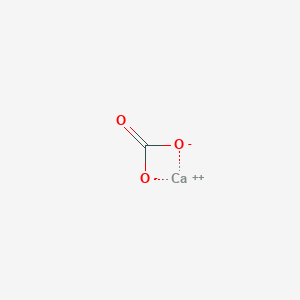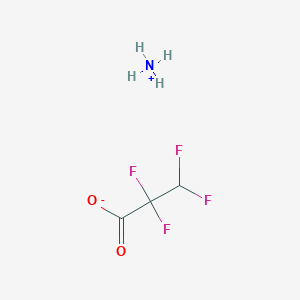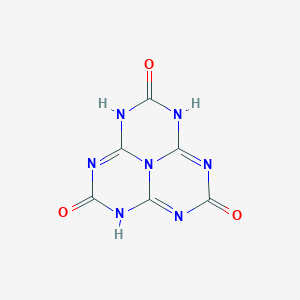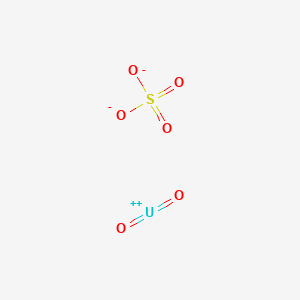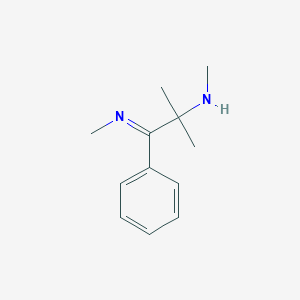
(1E)-N,2-Dimethyl-1-(methylimino)-1-phenylpropan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-N,2-Dimethyl-1-(methylimino)-1-phenylpropan-2-amine, also known as Fencamfamine, is a chemical compound that belongs to the class of phenethylamines. It is a psychostimulant drug that has been used as a research tool in scientific studies. Fencamfamine has been found to have effects on the central nervous system, including the enhancement of cognitive function and the improvement of memory retention.
Mecanismo De Acción
The exact mechanism of action of (1E)-N,2-Dimethyl-1-(methylimino)-1-phenylpropan-2-amine is not fully understood. However, it is believed to act primarily as a dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. This increase in dopamine levels may be responsible for the cognitive-enhancing effects of (1E)-N,2-Dimethyl-1-(methylimino)-1-phenylpropan-2-amine.
Efectos Bioquímicos Y Fisiológicos
(1E)-N,2-Dimethyl-1-(methylimino)-1-phenylpropan-2-amine has been found to have a number of biochemical and physiological effects. In addition to its dopamine reuptake inhibiting properties, it has been found to increase the levels of norepinephrine and serotonin in the brain. (1E)-N,2-Dimethyl-1-(methylimino)-1-phenylpropan-2-amine has also been found to increase glucose uptake in the brain, which may contribute to its cognitive-enhancing effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1E)-N,2-Dimethyl-1-(methylimino)-1-phenylpropan-2-amine has a number of advantages as a research tool. It is relatively easy to synthesize and is readily available. Additionally, it has been found to have a low toxicity profile in animal studies. However, (1E)-N,2-Dimethyl-1-(methylimino)-1-phenylpropan-2-amine has some limitations as a research tool. It is not as potent as other psychostimulant drugs, such as amphetamines, and its effects may be less pronounced. Additionally, its exact mechanism of action is not fully understood, which may limit its usefulness in certain types of studies.
Direcciones Futuras
There are a number of future directions for research involving (1E)-N,2-Dimethyl-1-(methylimino)-1-phenylpropan-2-amine. One area of interest is the development of new drugs based on the structure of (1E)-N,2-Dimethyl-1-(methylimino)-1-phenylpropan-2-amine that may have improved cognitive-enhancing effects. Additionally, further research is needed to fully understand the mechanisms of action of (1E)-N,2-Dimethyl-1-(methylimino)-1-phenylpropan-2-amine and its effects on the brain. This research may lead to the development of new treatments for cognitive disorders, such as Alzheimer's disease and dementia.
Métodos De Síntesis
(1E)-N,2-Dimethyl-1-(methylimino)-1-phenylpropan-2-amine can be synthesized using a variety of methods, including the condensation of 2-phenylpropan-2-amine with acetone and hydroxylamine, or the reaction of 2-phenylpropan-2-amine with formaldehyde and methylamine. Another method involves the reduction of 1-phenyl-2-nitropropene with sodium borohydride, followed by the reaction with methylamine.
Aplicaciones Científicas De Investigación
(1E)-N,2-Dimethyl-1-(methylimino)-1-phenylpropan-2-amine has been used as a research tool in various scientific studies, particularly in the field of neuroscience. It has been found to have effects on the central nervous system, including the enhancement of cognitive function and the improvement of memory retention. Additionally, (1E)-N,2-Dimethyl-1-(methylimino)-1-phenylpropan-2-amine has been used in studies investigating the mechanisms of drug addiction and the effects of psychostimulant drugs on the brain.
Propiedades
Número CAS |
1134-15-2 |
|---|---|
Nombre del producto |
(1E)-N,2-Dimethyl-1-(methylimino)-1-phenylpropan-2-amine |
Fórmula molecular |
C12H18N2 |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
N,2-dimethyl-1-methylimino-1-phenylpropan-2-amine |
InChI |
InChI=1S/C12H18N2/c1-12(2,14-4)11(13-3)10-8-6-5-7-9-10/h5-9,14H,1-4H3 |
Clave InChI |
OGBMWWXYLZHVGJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=NC)C1=CC=CC=C1)NC |
SMILES canónico |
CC(C)(C(=NC)C1=CC=CC=C1)NC |
Otros números CAS |
1134-15-2 |
Sinónimos |
N,2-dimethyl-1-methylimino-1-phenyl-propan-2-amine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



